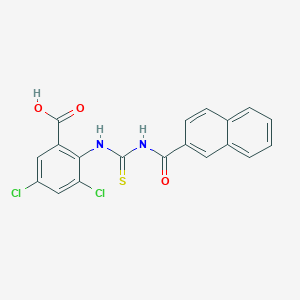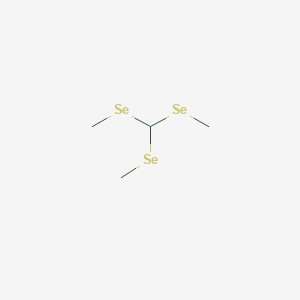
4H-1,3,5-Dioxazine-5(6H)-aceticacid(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,3,5-Dioxazine-5(6H)-aceticacid(9CI) is a chemical compound characterized by its unique structure, which includes a dioxazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3,5-Dioxazine-5(6H)-aceticacid(9CI) typically involves the formation of the dioxazine ring followed by the introduction of the acetic acid group. Specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization Reactions: Formation of the dioxazine ring through cyclization of appropriate precursors.
Functional Group Introduction: Introduction of the acetic acid group through reactions such as esterification or amidation.
Industrial Production Methods
Industrial production of 4H-1,3,5-Dioxazine-5(6H)-aceticacid(9CI) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1,3,5-Dioxazine-5(6H)-aceticacid(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4H-1,3,5-Dioxazine-5(6H)-aceticacid(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4H-1,3,5-Dioxazine-5(6H)-aceticacid(9CI) involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4H-1,3,5-Dioxazine-5(6H)-aceticacid(9CI) include other dioxazine derivatives such as:
- 4H-1,3,5-Dioxazine-5(6H)-ethanol(9CI)
- 4H-1,3,5-Dioxazine-5(6H)-propanamine
Uniqueness
4H-1,3,5-Dioxazine-5(6H)-aceticacid(9CI) is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other dioxazine derivatives may not be suitable.
Eigenschaften
CAS-Nummer |
783260-69-5 |
|---|---|
Molekularformel |
C5H9NO4 |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
2-(1,3,5-dioxazinan-5-yl)acetic acid |
InChI |
InChI=1S/C5H9NO4/c7-5(8)1-6-2-9-4-10-3-6/h1-4H2,(H,7,8) |
InChI-Schlüssel |
YQLCIMSYPAPVPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1N(COCO1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13798698.png)
![2-ethyl-3-[(Z)-2-ethynyloct-1-enyl]-2-methyloxirane](/img/structure/B13798709.png)

![4-Iodo-N-[3-(4-methyl-piperazin-1-YL)-propyl]-benzenesulfonamide dihydrochloride](/img/structure/B13798736.png)



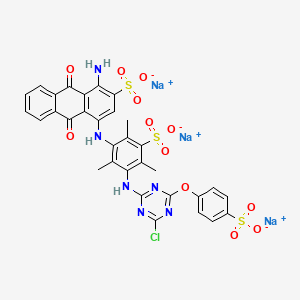
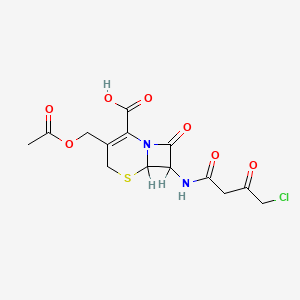
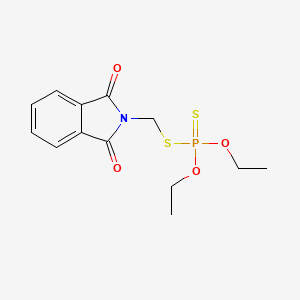
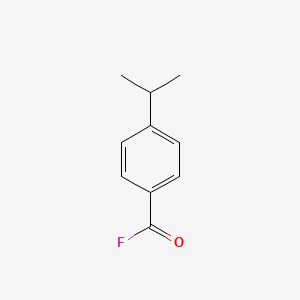
![(5R,6S)-6-(1-hydroxyethyl)-3-((S)-1-(1-iminoethyl)pyrrolidin-3-ylthio)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13798769.png)
